N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a [1,2]oxazolo[5,4-b]pyridine core. Its structure includes a 3-methyl group and a 6-isopropyl substituent on the fused oxazole-pyridine ring, with a 3-acetylphenyl moiety attached via a carboxamide linkage.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-10(2)16-9-15(17-11(3)22-25-19(17)21-16)18(24)20-14-7-5-6-13(8-14)12(4)23/h5-10H,1-4H3,(H,20,24) |
InChI Key |
ZNWWMFDGEHBIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridine derivatives, including N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, can be achieved through various methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Another method involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group with sodium hydride (NaH) in dimethylformamide (DMF) to form the corresponding isoxazolo[5,4-b]pyridines .
Industrial Production Methods: Industrial production methods for these compounds often involve multicomponent protocols that utilize commercially available starting materials. For instance, a simple and efficient multicomponent protocol for the synthesis of bisisoxazolo[4,5-b]pyridine bis-N-oxides starts from 3,5-dimethyl-4-nitroisoxazole, aromatic aldehydes, and acetophenones .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as sodium hydride (NaH) and bases like dimethylformamide (DMF) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent . Additionally, it has been investigated as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome P450 CYP17, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to a decrease in the levels of these hormones, which may contribute to its anticancer and antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues from Screening Databases
lists two closely related carboxamide derivatives:
N-[(3,4-dimethoxyphenyl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Molecular formula: C₁₈H₁₉N₃O₄
- Molecular weight: 341.36
- Substituents: 3,6-dimethyl on the oxazolo-pyridine core; 3,4-dimethoxyphenylmethyl carboxamide.
- Key difference: Replacement of the acetylphenyl group with a dimethoxyphenylmethyl group reduces molecular weight and alters electronic properties.
N-[(2-methoxyphenyl)methyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Molecular formula: C₁₉H₂₁N₃O₃ Molecular weight: 339.39 Substituents: Retains the 3-methyl and 6-isopropyl groups but replaces the 3-acetylphenyl with a 2-methoxyphenylmethyl group.
Comparison Table 1: Structural Features
Functional Group Variations in Related Oxazolo-Pyridine Derivatives
and highlight compounds where the carboxamide group is replaced by a carboxylic acid:
- 6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No.: 66046-42-2 Substituents: 3-methoxyphenyl at position 6 instead of isopropyl.
Comparison Table 2: Functional Group Impact
| Compound Name | Functional Group | Key Property Change |
|---|---|---|
| Target compound | Carboxamide | Enhanced hydrogen-bonding capacity |
| 3-phenyl-6-(propan-2-yl)-[1,2]oxazolo[...]-acid | Carboxylic acid | Increased acidity, lower lipophilicity |
| 6-(3-methoxyphenyl)-3-methyl-[...]-carboxylic acid | Methoxy + carboxylic acid | Improved solubility, reduced steric bulk |
Substituent Effects on Bioactivity
and include fluorinated analogs, such as 3-(3-methoxyphenyl)-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1018126-93-6) and 6-cyclopropyl-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Fluorine substitution is known to enhance metabolic stability and membrane permeability, suggesting that fluorinated derivatives of the target compound could offer superior pharmacokinetic profiles .
Biological Activity
N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a CAS number of 1190240-52-8 . Its structure features an oxazole ring fused with a pyridine moiety, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the oxazole and pyridine rings. Specific methodologies may vary, but they generally aim to optimize yield and purity for subsequent biological testing.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine and oxazole have been evaluated against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 32 to 256 μg/ml, indicating moderate antibacterial efficacy .
| Compound | Bacteria Tested | MIC (μg/ml) |
|---|---|---|
| 9g | S. aureus | 32–64 |
| 17g | E. faecalis, B. subtilis | Low to mid |
| 21d | S. pneumoniae | Similar to linezolid |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways.
Case Studies
- Antibacterial Evaluation : In a study evaluating a series of oxazolidinone derivatives, it was found that modifications at specific positions on the ring structures significantly affected antibacterial activity. Compounds with smaller substituents at the A ring showed better activity against S. aureus compared to larger substituents .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that the introduction of electron-withdrawing groups, such as fluorine, enhanced the binding affinity of these compounds to bacterial targets, leading to improved antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
